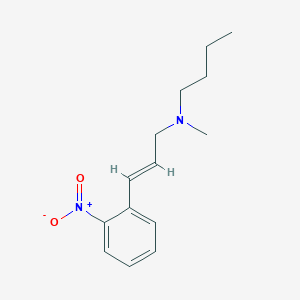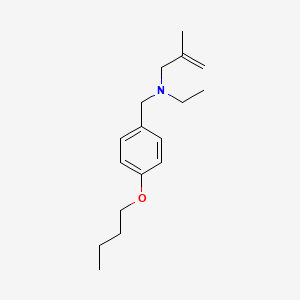![molecular formula C13H20N4 B3852308 2-[4-(2-methyl-2-buten-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B3852308.png)
2-[4-(2-methyl-2-buten-1-yl)-1-piperazinyl]pyrimidine
Übersicht
Beschreibung
2-[4-(2-methyl-2-buten-1-yl)-1-piperazinyl]pyrimidine, commonly known as MMB-2201, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It was first synthesized in 2014 and is known for its potent agonist activity on the CB1 and CB2 receptors. MMB-2201 has been widely used in scientific research to study the endocannabinoid system and its effects on the human body.
Wirkmechanismus
MMB-2201 acts as a potent agonist on both CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a wide range of physiological effects. The exact mechanism of action of MMB-2201 is still not fully understood, but it is believed to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
MMB-2201 has been found to have a wide range of biochemical and physiological effects. It has been shown to induce hypothermia, decrease locomotor activity, and increase food intake in animal models. It has also been found to have analgesic, anxiolytic, and anti-inflammatory effects. MMB-2201 has been used to study the effects of synthetic cannabinoids on the endocannabinoid system and their potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MMB-2201 in scientific research is its potent agonist activity on both CB1 and CB2 receptors. This allows researchers to study the effects of synthetic cannabinoids on these receptors and their potential therapeutic applications. However, one of the main limitations of using MMB-2201 in lab experiments is its potential for abuse and dependence. Therefore, it is important to handle MMB-2201 with caution and follow proper safety protocols.
Zukünftige Richtungen
There are many potential future directions for research on MMB-2201 and synthetic cannabinoids in general. One area of interest is the development of novel synthetic cannabinoids with improved therapeutic potential and reduced potential for abuse and dependence. Another area of interest is the study of the effects of synthetic cannabinoids on specific physiological processes such as pain, appetite, and mood regulation. Overall, the potential applications of MMB-2201 and synthetic cannabinoids in scientific research are vast and exciting.
Wissenschaftliche Forschungsanwendungen
MMB-2201 has been extensively used in scientific research to study the endocannabinoid system and its effects on the human body. It has been found to have a high affinity for both CB1 and CB2 receptors, which are involved in a wide range of physiological processes such as pain, appetite, and mood regulation. MMB-2201 has been used to study the effects of synthetic cannabinoids on these receptors and their potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-[4-[(E)-2-methylbut-2-enyl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-3-12(2)11-16-7-9-17(10-8-16)13-14-5-4-6-15-13/h3-6H,7-11H2,1-2H3/b12-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVHNYXKHGSODA-KGVSQERTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN1CCN(CC1)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN1CCN(CC1)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Methyl-2-buten-1-yl)-1-piperazinyl]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-diethyl-1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide](/img/structure/B3852228.png)
![1,1'-[(2-phenylethyl)imino]di(2-propanol)](/img/structure/B3852231.png)
![N,N-dimethyl-4-{3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-propen-1-yl}aniline](/img/structure/B3852232.png)

![6,8-dichloro-3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4H-chromen-4-one](/img/structure/B3852238.png)


![1-[4-(benzyloxy)benzyl]pyrrolidine](/img/structure/B3852261.png)
![5-methoxy-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3852269.png)
![2-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine](/img/structure/B3852277.png)
![1-[3-(benzyloxy)benzyl]-4-piperidinecarboxamide](/img/structure/B3852297.png)
![2-[benzyl(3-methylbenzyl)amino]ethanol](/img/structure/B3852299.png)
![2-ethoxy-6-{[3-(hydroxymethyl)-1-piperidinyl]methyl}phenol](/img/structure/B3852311.png)
